molecular formula C20H17ClN6O3 B2693993 N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 896677-97-7

N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2693993
CAS No.: 896677-97-7
M. Wt: 424.85
InChI Key: JTDJTOXWAHLHNH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The reactions were done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Antiasthma Potential

Research on triazolopyrimidines has shown promising results in the context of antiasthma medications. One study demonstrated the effectiveness of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, which are crucial in the development of antiasthma agents. These compounds were synthesized through various chemical reactions, indicating a structured approach to discovering new therapeutic options for asthma treatment (Medwid et al., 1990).

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of related triazolopyrimidines have been a significant focus, with studies describing the synthesis process and the resulting crystal structures. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insights into the molecular interactions and packing within the crystal, offering valuable information for the design of compounds with specific physical and chemical properties (Repich et al., 2017).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer activities of triazolopyrimidine derivatives. These compounds have been synthesized and evaluated for their biological activities, showing potential as therapeutic agents. For example, the synthesis and evaluation of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds have demonstrated antimicrobial activity, underscoring the therapeutic potential of these molecules in combating microbial infections (El-Agrody et al., 2001).

Antiproliferative Activity

The antiproliferative activities of triazolopyrimidine derivatives against cancer cell lines highlight another significant application of these compounds. Research has shown that certain derivatives exhibit potent antiproliferative effects, suggesting their potential use in cancer therapy. For instance, studies on the synthesis and biological evaluation of triazolopyrimidines as PI3K inhibitors reveal their effectiveness in inhibiting tumor growth in mice models, pointing to their promising anticancer properties (Wang et al., 2015).

Mechanism of Action

The compound acts as a CDK2 inhibitor, making it an appealing target for cancer treatment that targets tumor cells in a selective manner . It has shown superior cytotoxic activities against MCF-7 and HCT-116 .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3/c1-2-30-16-9-7-15(8-10-16)27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-14-5-3-13(21)4-6-14/h3-10,12H,2,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDJTOXWAHLHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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